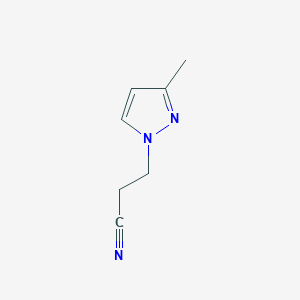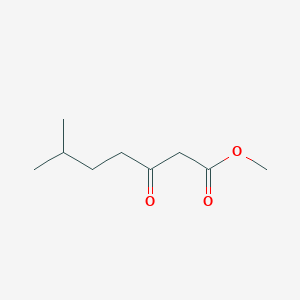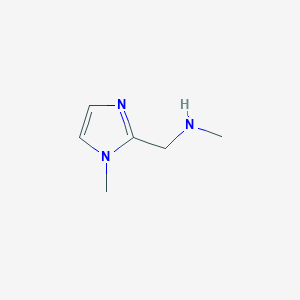
3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
Descripción general
Descripción
The compound "3-(3-methyl-1H-pyrazol-1-yl)propanenitrile" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot four-component condensation reaction using ZnFe2O4 nanoparticles has been developed to synthesize [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitriles, which are closely related to the compound . This method offers advantages such as high yields, short reaction times, and an environmentally friendly approach. Additionally, 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives have been used to react with nitrogen nucleophiles to produce various pyrazole-related compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex, with various substituents affecting the overall conformation and stability of the molecule. For example, a study on a novel pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . X-ray crystallography and computational methods such as DFT are commonly used to determine and analyze the molecular structure of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, often facilitated by their nitrogen atoms. The study on the synthesis of bipyrazoles and pyrazolylpyrimidines indicates that pyrazole derivatives can react with nitrogen nucleophiles to form various products . The reactivity of these compounds can be attributed to the presence of functional groups such as nitriles, which are reactive sites for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents like nitro groups can significantly enhance the energy density of the compounds, making them candidates for high-energy density materials . Theoretical studies using quantum chemical methods can provide insights into properties such as band gap, thermodynamic properties, and crystal density, which are crucial for understanding the behavior of these compounds under different conditions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
- Bipyrazole and Pyrazolylpyrimidine Derivatives Synthesis : 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives have been utilized to synthesize various compounds including bipyrazole, pyrazolyl oxazole, and pyrazolyl pyrimidine derivatives. These compounds are significant in chemical synthesis due to their diverse structures and potential applications (Dawood, Farag, & Ragab, 2004).
Complexation and Crystal Structure Studies
- Nickel Complex Formation : A study investigated the complex formation involving a nickel(II) complex with 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile derivatives. These complexes are studied for their crystal structures and potential applications in various fields including materials science (Titi et al., 2021).
Material Science and Nanotechnology
- Graphene Oxide Anchored Sulfonic Acid Nanoparticles : Magnetically separable graphene oxide anchored sulfonic acid nanoparticles have been synthesized for catalytic activities. These nanoparticles show high efficiency in catalyzing the synthesis of pyrazolopyridine derivatives, demonstrating significant potential in nanotechnology and material science (Zhang et al., 2016).
Pharmaceutical Research
- Opioid Receptor-like 1 (ORL1) Antagonist : The compound 3-[5-(3,5-difluorophenyl)-3-({[(1S,3R)-3-fluorocyclopentyl]amino}methyl)-4-methyl-1H-pyrazol-1-yl]propanenitrile (MK-1925) has been identified as a potent ORL1 antagonist with potential applications in pharmaceutical research (Kobayashi et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-methylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-7-3-6-10(9-7)5-2-4-8/h3,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWXMNYWIRHFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 2-[1-(bromomethyl)cyclopropyl]acetate](/img/structure/B3022312.png)


![2-Methyl-3-[(methylamino)methyl]pyridine](/img/structure/B3022315.png)